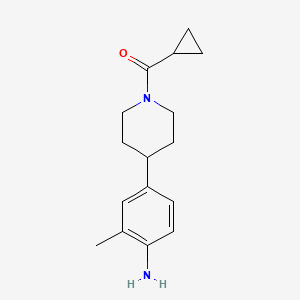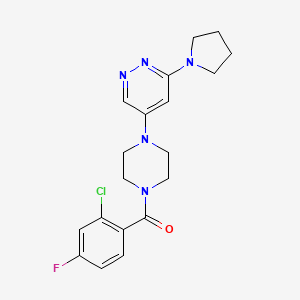
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of compounds related to 1,2,4-triazole derivatives, which include structures similar to 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine. For instance, the synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives have been reported. These compounds demonstrated good or moderate activities against various test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Anticancer Evaluation
Compounds structurally related to 1,2,4-triazoles have been synthesized and evaluated for their anticancer activity. For example, a study on 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives showed significant activity against various human cancer cell lines (Yakantham et al., 2019). This indicates potential applications in cancer research and treatment.
Photochemical Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles, closely related to the compound , has been studied extensively. Research in this area has revealed potential applications in photoinduced molecular rearrangements, which could be crucial in synthetic chemistry and material sciences (Buscemi et al., 1996).
Nematocidal Activity
Recent studies have shown that 1,2,4-oxadiazole derivatives exhibit promising nematocidal activity. For instance, certain novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated effective nematocidal properties against Bursaphelenchus xylophilus (Liu et al., 2022). This suggests potential agricultural applications in pest control.
Energetic Material Synthesis
1,2,4-Triazole and 1,2,4-oxadiazole derivatives have been investigated for their application in the synthesis of energetic materials. A study on the construction of coplanar bicyclic backbones for 1,2,4-triazole-1,2,4-oxadiazole-derived energetic materials showed these compounds could be used in high-energy-density materials (Cao et al., 2021).
Antiplasmodial Activity
Compounds similar to this compound have been evaluated for their antiplasmodial activities. A study on N-acylated furazan-3-amine derivatives, related to the compound , demonstrated significant activity against strains of Plasmodium falciparum (Hermann et al., 2021). This indicates potential applications in malaria treatment and prevention.
Mechanism of Action
Target of action
Compounds containing these rings often interact with various enzymes and receptors in the body. For instance, some oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound is an acetylcholinesterase inhibitor, it would affect the cholinergic system and could have potential applications in treating conditions like Alzheimer’s disease .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, inhibition of acetylcholinesterase would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Properties
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-26-14-10-8-13(9-11-14)18-21-19(27-23-18)16-17(20)25(24-22-16)15-7-5-4-6-12(15)2/h4-11H,3,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGUZBPXCBBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2597883.png)

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2597886.png)

![2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2597892.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2597894.png)
![2-(phenoxymethyl)-1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2597895.png)

![4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2597899.png)



![2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2597906.png)
